molecular formula C23H16N2O5S2 B12744643 N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide CAS No. 84271-53-4

N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide

Cat. No.: B12744643
CAS No.: 84271-53-4
M. Wt: 464.5 g/mol
InChI Key: ANCBQOCCNJLKDZ-UHFFFAOYSA-N
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Description

N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide is a complex organic compound that features a benzothiazole ring, a benzopyran ring, and a benzenesulphonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-amino-6-methoxybenzothiazole with appropriate reagents to introduce the benzopyran and benzenesulphonamide groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methoxybenzothiazole: A precursor in the synthesis of the target compound.

    Benzopyran derivatives: Compounds with similar benzopyran structures but different functional groups.

    Benzenesulphonamide derivatives: Compounds with the benzenesulphonamide group but different aromatic systems.

Uniqueness

N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide is unique due to its combination of the benzothiazole, benzopyran, and benzenesulphonamide moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

CAS No.

84271-53-4

Molecular Formula

C23H16N2O5S2

Molecular Weight

464.5 g/mol

IUPAC Name

N-[3-(6-methoxy-1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]benzenesulfonamide

InChI

InChI=1S/C23H16N2O5S2/c1-29-16-9-10-19-21(13-16)31-22(24-19)18-11-14-7-8-15(12-20(14)30-23(18)26)25-32(27,28)17-5-3-2-4-6-17/h2-13,25H,1H3

InChI Key

ANCBQOCCNJLKDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=CC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=CC=C5)OC3=O

Origin of Product

United States

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